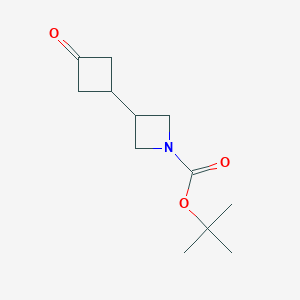

tert-Butyl 3-(3-oxocyclobutyl)azetidine-1-carboxylate

Overview

Description

tert-Butyl 3-(3-oxocyclobutyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C12H19NO3. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and a cyclobutanone moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(3-oxocyclobutyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with cyclobutanone derivatives under specific conditions. One common method involves the use of tert-butyl 3-azetidinone and 3-oxocyclobutyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(3-oxocyclobutyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of suitable catalysts or bases.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted azetidine or cyclobutanone derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Key Features

- Molecular Formula : C12H17NO3

- CAS Number : 2167190-21-6

- Storage Conditions : Typically stored sealed in dry conditions at 2-8°C .

Drug Development

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential in treating a range of diseases, including:

- Immunosuppressive agents : Compounds derived from azetidine frameworks have shown promise in targeting Janus kinase pathways, which are crucial for immune response modulation .

- Antiviral agents : Some derivatives are being investigated for their efficacy against Hepatitis C virus (HCV), particularly in developing protease inhibitors that can effectively combat viral replication .

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of azetidine derivatives, including this compound. Preliminary results indicate that certain modifications to the azetidine structure enhance its activity against bacterial strains such as Mycobacterium tuberculosis (MTb) .

Anticancer Research

Research has also focused on the compound's potential as an anticancer agent. The modification of the azetidine ring has been linked to increased cytotoxicity against various cancer cell lines, suggesting that further exploration could lead to novel cancer therapies .

Case Study 1: Synthesis and Evaluation of Antiviral Activity

A study published by Scintica highlighted the synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate and its subsequent evaluation for antiviral activity. The synthesized compounds were subjected to biological assays to assess their efficacy against viral infections, demonstrating promising results that warrant further investigation into their mechanisms of action .

Case Study 2: Antimicrobial Properties

In another study, researchers synthesized various azetidine derivatives, including this compound. The antimicrobial activity was tested against several pathogenic bacteria, revealing that modifications to the azetidine structure significantly influenced their antibacterial potency .

Table 1: Summary of Pharmaceutical Applications

Table 2: Synthesis Methods and Yields

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Cyclization with ammonium salts | High | Efficient for industrial-scale production |

| Modification of existing azetidines | Variable | Dependent on substituent modifications |

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-oxocyclobutyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the azetidine ring and the cyclobutanone moiety, which can undergo various chemical transformations. These transformations can modulate biological pathways and molecular interactions, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

tert-Butyl 3-oxoazetidine-1-carboxylate: A similar compound with a simpler structure lacking the cyclobutanone moiety.

tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate: Another derivative with a hydroxyethyl group instead of the cyclobutanone moiety.

Uniqueness

tert-Butyl 3-(3-oxocyclobutyl)azetidine-1-carboxylate is unique due to the presence of both the azetidine ring and the cyclobutanone moiety, which confer distinct reactivity and potential biological activities. This combination of structural features makes it a valuable compound for research and development in various scientific fields .

Biological Activity

tert-Butyl 3-(3-oxocyclobutyl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C12H19NO3

- Molecular Weight : 225.29 g/mol

- CAS Number : 2167190-21-6

- Purity : Typically ≥95%

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, potentially influencing various biochemical pathways. Although detailed mechanisms are still under investigation, preliminary studies suggest that the compound may exhibit:

- Inhibition of Enzymatic Activity : It may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Antioxidant Properties : The compound may possess antioxidant capabilities, helping to mitigate oxidative stress in cells.

Pharmacological Effects

Recent studies have reported several pharmacological effects associated with this compound:

- Antimicrobial Activity : Preliminary assays indicate that the compound exhibits antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in vitro, suggesting a possible application in treating inflammatory diseases.

- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated cytotoxic effects on specific cancer cell lines, indicating its potential as an anticancer agent.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduced cytokine production | |

| Cytotoxicity | Induced apoptosis in cancer cells |

Case Study 1: Antimicrobial Evaluation

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against several pathogens. The results demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Mechanisms

In a controlled experiment, the compound was tested for its anti-inflammatory properties using a lipopolysaccharide (LPS)-induced inflammation model in macrophages. The results indicated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its therapeutic potential in inflammatory conditions.

Case Study 3: Cancer Cell Line Testing

A series of cytotoxicity assays were performed on various cancer cell lines (e.g., HeLa and MCF-7). The findings revealed that the compound induced cell death at micromolar concentrations, with mechanisms involving caspase activation and mitochondrial dysfunction being suggested.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing tert-butyl 3-(3-oxocyclobutyl)azetidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves functionalizing an azetidine precursor. For example, tert-butyl 3-oxoazetidine-1-carboxylate (CAS: 398489-26-4) is a common starting material, as seen in related azetidine derivatives . The 3-oxocyclobutyl group can be introduced via alkylation or ketone-mediated cyclization. A literature-based approach involves reacting a cyclobutane carbonyl precursor (e.g., methyl 3-oxocyclobutane-1-carboxylate, CAS: 695-95-4) with azetidine intermediates under controlled conditions . Key steps include Boc protection of the azetidine nitrogen and purification via column chromatography to isolate the product.

Q. Which spectroscopic techniques are most effective for characterizing tert-butyl 3-(3-oxocyclobutyl)azetidine-1-carboxylate?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR are critical for confirming the azetidine ring structure and cyclobutyl ketone moiety. For example, the tert-butyl group appears as a singlet (~1.4 ppm), while the cyclobutyl carbonyl carbon resonates near 210 ppm in 13C NMR .

- IR Spectroscopy : The ketone (C=O) stretch at ~1700 cm⁻¹ and Boc carbonyl at ~1680 cm⁻¹ help verify functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₁₂H₁₉NO₃ requires m/z 237.1366) .

Q. How is the stability of tert-butyl 3-(3-oxocyclobutyl)azetidine-1-carboxylate assessed under varying storage conditions?

- Methodological Answer : Stability studies involve monitoring degradation via HPLC or TLC under stressors (heat, light, humidity). For related Boc-protected azetidines, storage at 2–8°C in anhydrous solvents (e.g., DCM) prevents hydrolysis of the Boc group . Accelerated stability testing at 40°C/75% RH over 4 weeks can predict shelf life .

Advanced Research Questions

Q. What experimental strategies resolve competing side reactions during the cyclobutane ring formation?

- Methodological Answer : Side reactions like ring-opening or over-alkylation are mitigated by:

- Temperature Control : Low temperatures (0–20°C) during ketone enolate formation reduce undesired reactivity .

- Protecting Groups : Selective Boc protection of the azetidine nitrogen prevents unwanted nucleophilic attacks .

- Catalysis : Lewis acids (e.g., BF₃·Et₂O) enhance regioselectivity in cyclobutane synthesis, as seen in analogous triazole-functionalized azetidines .

Q. How can researchers optimize the stereochemical outcome during 3-oxocyclobutyl moiety formation?

- Methodological Answer : Stereocontrol is achieved via:

- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-3-hydroxycyclobutane derivatives) to direct stereochemistry .

- Asymmetric Catalysis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) in ketone alkylation reactions improve enantiomeric excess (ee) .

- Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves ambiguities in stereochemistry, as demonstrated for structurally similar tert-butyl azetidine carboxylates .

Q. What computational methods validate the conformational flexibility of the azetidine-cyclobutyl system?

- Methodological Answer :

- DFT Calculations : Density Functional Theory (e.g., B3LYP/6-31G*) models the energy barriers for ring puckering and ketone tautomerization .

- Molecular Dynamics (MD) : Simulates solvent effects on conformational stability, critical for drug design applications .

- X-ray Crystallography : Experimental data (e.g., torsion angles) cross-validate computational predictions, as seen in cyclopentyl-azetidine hybrids .

Q. Contradictions and Data Gaps

- Synthetic Route Variability : and describe azetidine oxidation to ketones, while uses cyclopropane intermediates for cyclobutane formation. Researchers must validate route efficiency via yield comparisons (e.g., stepwise vs. one-pot synthesis).

- Safety Data : While lists general precautions for azetidine derivatives, no specific toxicity data exists for the target compound. Pilot studies should include Ames tests and acute toxicity profiling .

Properties

IUPAC Name |

tert-butyl 3-(3-oxocyclobutyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-9(7-13)8-4-10(14)5-8/h8-9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKUFDWLFRITGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2CC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.